molecular formula C19H20N6O B11094633 5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11094633
M. Wt: 348.4 g/mol
InChI Key: OADRYFYFDBCXBK-RVDMUPIBSA-N
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Description

5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes a pyrazole ring, a cyano group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a β-keto ester under acidic or basic conditions.

    Introduction of the cyano group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Formation of the enone system: This involves the condensation of an aldehyde or ketone with an appropriate enolate or enamine.

    Attachment of the pyrrolidine moiety: This step can be accomplished through a nucleophilic substitution reaction using a pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-AMINO-3-CYANO-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE: Lacks the pyrrolidine moiety.

    3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE: Lacks the amino group.

Uniqueness

The presence of both the pyrrolidine moiety and the amino group in 5-AMINO-3-[(1Z)-1-CYANO-2-[4-(PYRROLIDIN-1-YL)PHENYL]ETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE makes it unique compared to similar compounds. This unique structure can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-(4-pyrrolidin-1-ylphenyl)ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C19H20N6O/c20-12-15(18-17(13-21)19(22)25(23-18)9-10-26)11-14-3-5-16(6-4-14)24-7-1-2-8-24/h3-6,11,26H,1-2,7-10,22H2/b15-11+

InChI Key

OADRYFYFDBCXBK-RVDMUPIBSA-N

Isomeric SMILES

C1CCN(C1)C2=CC=C(C=C2)/C=C(\C#N)/C3=NN(C(=C3C#N)N)CCO

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C=C(C#N)C3=NN(C(=C3C#N)N)CCO

Origin of Product

United States

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